Ethoxy(hydroxymethyl)phosphinic acid

Overview

Description

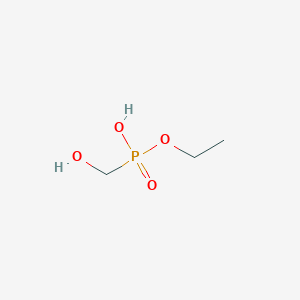

Ethoxy(hydroxymethyl)phosphinic acid is an organophosphorus compound characterized by the presence of both ethoxy and hydroxymethyl groups attached to a phosphinic acid moiety

Preparation Methods

Ethoxy(hydroxymethyl)phosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethyl phosphinate with formaldehyde under acidic conditions, followed by hydrolysis. The reaction typically proceeds as follows:

Reaction of Ethyl Phosphinate with Formaldehyde: Ethyl phosphinate reacts with formaldehyde in the presence of an acid catalyst to form an intermediate compound.

Hydrolysis: The intermediate compound is then hydrolyzed to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethoxy(hydroxymethyl)phosphinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound to phosphine derivatives. Reducing agents such as lithium aluminum hydride are often used.

Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with alkyl halides can introduce alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethoxy(hydroxymethyl)phosphinic acid and its derivatives have garnered attention for their biological activity, particularly as potential therapeutic agents.

1.1 Antibacterial and Antiviral Properties

- Mechanism of Action : Phosphinic acids, including this compound, have been shown to inhibit metalloproteases, which are crucial for the survival of certain bacteria and viruses . This inhibition can lead to the development of novel antibacterial and antiviral agents.

- Case Studies : Research has demonstrated that phosphonic acids exhibit activity against Hepatitis C and Influenza A viruses, indicating their potential as antiviral therapeutics .

1.2 Bone Targeting Agents

- Applications : The high affinity of phosphonic acids for calcium ions makes them suitable for bone-targeting therapies. This compound can be incorporated into drug formulations aimed at treating osteoporosis and bone metastasis by enhancing drug localization in bone tissue .

- Clinical Relevance : Compounds like alendronate and zoledronic acid utilize similar mechanisms for bone targeting, showcasing the relevance of phosphonic acid derivatives in clinical settings .

Agricultural Applications

This compound can play a role in agriculture as a herbicide or plant growth regulator.

2.1 Herbicidal Activity

- Mechanism : Phosphinic acids are known to interfere with metabolic processes in plants, leading to effective weed control . The structure of this compound allows it to function similarly to established herbicides.

- Research Findings : Studies have indicated that phosphonic acids can act as herbicides by mimicking natural plant hormones or inhibiting specific enzymatic pathways critical for plant growth.

Materials Science

The unique properties of this compound lend themselves to various applications in materials science.

3.1 Synthesis of Functional Materials

- Surfactants and Emulsifiers : The amphiphilic nature of phosphonic acids allows them to be used as surfactants in stabilizing colloidal solutions or emulsions. This compound can enhance the solubility of organic compounds in water, making it valuable in formulating stable emulsions for industrial applications .

- Nanomaterials Stabilization : Research has shown that phosphonic acids can stabilize nanocrystals, which are essential for developing advanced materials with tailored properties .

Environmental Applications

The environmental impact of phosphonic acids is an area of growing interest.

4.1 Water Treatment

- Potential Use : this compound may be employed in water treatment processes due to its ability to chelate heavy metals, thus facilitating their removal from contaminated water sources .

- Research Insights : Studies highlight the effectiveness of phosphonic acids in binding metal ions, suggesting their utility in environmental remediation strategies.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Benefit |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Inhibition of metalloproteases |

| Bone-targeting drugs | High affinity for calcium ions | |

| Agricultural Science | Herbicides | Interference with plant metabolic processes |

| Materials Science | Surfactants | Stabilization of emulsions and colloidal solutions |

| Nanomaterials stabilization | Enhanced stability and functionality | |

| Environmental Science | Water treatment | Chelation of heavy metals |

Mechanism of Action

The mechanism of action of Ethoxy(hydroxymethyl)phosphinic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of its use. For example, it may inhibit enzymes involved in phosphorus metabolism by mimicking the natural substrates or intermediates of these enzymes.

Comparison with Similar Compounds

Ethoxy(hydroxymethyl)phosphinic acid can be compared with other similar compounds, such as:

Phosphonic Acids: These compounds have a similar structure but differ in the presence of a direct carbon-phosphorus bond instead of the ethoxy group.

Phosphinic Acids: These compounds lack the hydroxymethyl group and have different reactivity and applications.

Phosphates: While structurally different, phosphates share some chemical properties and applications with this compound.

Properties

IUPAC Name |

ethoxy(hydroxymethyl)phosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-2-7-8(5,6)3-4/h4H,2-3H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFILKYGNWOWIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.